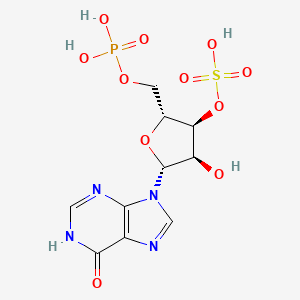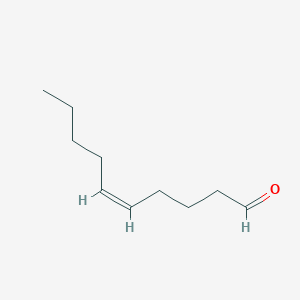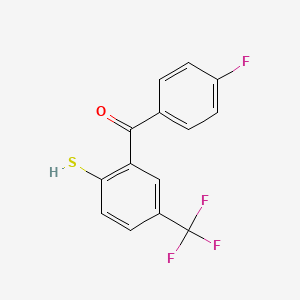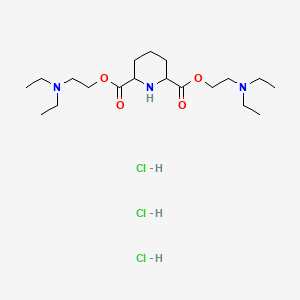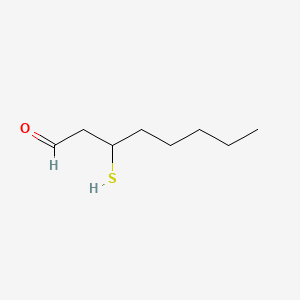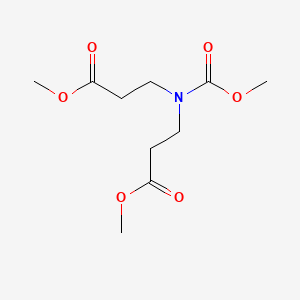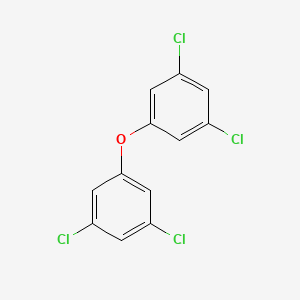
3,3',5,5'-Tetrachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,5,5’-Tetrachlorodiphenyl ether: is an organic compound with the molecular formula C12H6Cl4O . It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and resistance to degradation. This compound is often studied for its potential environmental impact and its role in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process requires controlled conditions to ensure selective chlorination at the 3,3’,5,5’ positions.
Industrial Production Methods: In industrial settings, the production of 3,3’,5,5’-Tetrachlorodiphenyl ether may involve large-scale chlorination reactors where diphenyl ether is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: 3,3’,5,5’-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
科学研究应用
3,3’,5,5’-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Research on its environmental impact and bioaccumulation in living organisms.
Medicine: Investigations into its potential effects on human health and its role as an endocrine disruptor.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用机制
The mechanism by which 3,3’,5,5’-Tetrachlorodiphenyl ether exerts its effects involves its interaction with various molecular targets. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression pathways involved in detoxification processes. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially disrupting normal cellular functions.
相似化合物的比较
3,3’,5,5’-Tetrachlorobiphenyl: Similar in structure but lacks the ether linkage.
2,3,3’,5’-Tetrachlorodiphenyl ether: Differently substituted isomer with distinct chemical properties.
Polychlorinated biphenyls (PCBs): Structurally related compounds with varying degrees of chlorination.
Uniqueness: 3,3’,5,5’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern and the presence of an ether linkage, which influences its chemical reactivity and environmental behavior. Its stability and resistance to degradation make it a compound of interest in environmental studies.
属性
CAS 编号 |
85918-34-9 |
|---|---|
分子式 |
C12H6Cl4O |
分子量 |
308.0 g/mol |
IUPAC 名称 |
1,3-dichloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H |
InChI 键 |
MOQYEWLNKZQUBJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





